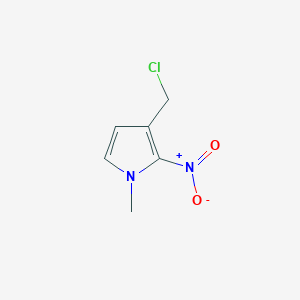
ethyl 5-isopropyl-1H-imidazole-4-carboxylate
Overview
Description
Ethyl 5-isopropyl-1H-imidazole-4-carboxylate, also known as EPIC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPIC belongs to the class of imidazole-containing compounds, which are known to exhibit various biological activities.
Scientific Research Applications
Supramolecular Structures
Ethyl 5-amino-1-(4-cyanophenyl)-1H-imidazole-4-carboxylate is an example of an imidazole-4-carboxylate derivative that forms a chain of rings through hydrogen bonds. Ethyl 5-amino-1-(4-chlorophenyl)-1H-imidazole-4-carboxylate exhibits hydrogen bonds linking molecules into complex sheets, demonstrating the molecule's ability to form multidimensional structures (Costa et al., 2007).
Synthesis of Ribofuranosylaminoimidazole
Ethyl 1-methyl-4-(β-D-ribofuranosylamino)imidazole-5-carboxylate was synthesized from ethyl 5-amino-1-(5-O-trityl-2,3-O-isopropylidene-β-D-ribofuranosyl)imidazole-4-carboxylate, showcasing its use in synthesizing nucleoside analogues (Ewing et al., 1995).
Conversion to Bipyridine Analogues
Ethyl 2,2′-bipyridine-5-carboxylate was converted to different alcohols, which were then reacted with methyl 1H-imidazole-5-carboxylate to produce methyl 1-(2,2′-bipyridine-5-yl)alkyl-1H-imidazole-5-carboxylate. This demonstrates the molecule's utility in creating complex bipyridine structures (Schweifer et al., 2010).
Synthesis of Ethyl 4-[(1-Hydroxy-1-Methyl)Ethyl]-2-Propyl-1H-Imidazole-5-Carboxylate
This key intermediate of Olmesartan was synthesized from butanoic acid and o-phenylenediamine, indicating its relevance in pharmaceutical synthesis (Shen Zheng-rong, 2007).
Structure-Activity Relationships in Thromboxane Synthase Inhibitors
Imidazole-based compounds, including analogues of ethyl imidazole carboxylates, have been evaluated as thromboxane synthase inhibitors, showcasing their potential in medicinal chemistry (Manley et al., 1987).
Synthesis of Highly Substituted 1,2,4-Oxadiazol-5(4H)-Ones
Ethyl imidazole-1-carboxylate was used as a novel carbonylation agent in the synthesis of 1,2,4-oxadiazol-5(4H)-ones, which have significant biological relevance. This synthesis method offers a simple and efficient way to produce these heterocycles (IndrasenaReddy et al., 2017).
properties
IUPAC Name |
ethyl 5-propan-2-yl-1H-imidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)8-7(6(2)3)10-5-11-8/h5-6H,4H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTZMTIDAGDXRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=N1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504425 | |
| Record name | Ethyl 5-(propan-2-yl)-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38603-79-1 | |
| Record name | Ethyl 5-(propan-2-yl)-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]imidazolidine-2,4,5-trione](/img/structure/B3351569.png)







![(4-Amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B3351637.png)
![(3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol](/img/structure/B3351638.png)
![1,3-Dioxolo[4,5-b]pyridine-2-methanol](/img/structure/B3351640.png)
